Acarbose Impurity E

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

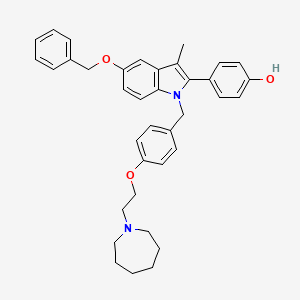

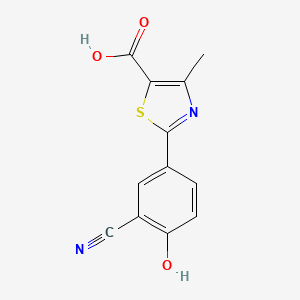

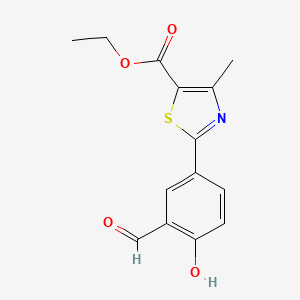

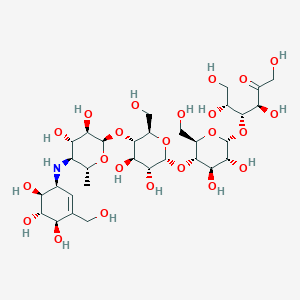

Acarbose Impurity E is an impurity of Acarbose, a medication used for the treatment of diabetes mellitus type 2 . It is a complex oligosaccharide with a molecular formula of C31H53NO23 .

Synthesis Analysis

The synthesis of Acarbose and its impurities involves a fermentation process . A study has shown that genetic engineering and fed-batch fermentation strategy can enhance Acarbose production . A TetR family regulator (TetR1) was identified to have a positive effect on the synthesis of Acarbose by promoting the expression of acbB and acbD .Molecular Structure Analysis

The molecular structure of Acarbose Impurity E is similar to that of Acarbose. Acarbose consists of an acarviosin moiety (aglycon cyclitol bonded to an amino sugar) coupled to two D-glucose units . The structures of the Acarbose impurities arise from differences in the sugar present, while the acarviosin part remains constant .科学的研究の応用

Impurity Profiling in Acarbose

A study by Novak et al. (2005) highlights the application of integrated liquid chromatography-nuclear magnetic resonance (LC-NMR) and liquid chromatography-mass spectrometry (LC-MS) for profiling impurities in acarbose, a crucial step in ensuring drug quality and safety. This method facilitated the identification of impurities, including Acarbose Impurity E, by providing detailed structural elucidation through spectral analysis (Novak et al., 2005).

Characterization of Acarbose Impurities

Maruthi R et al. (2020) developed precise LC-MS/MS and NMR analytical methods for identifying and characterizing key impurities, including Acarbose Impurity E, in acarbose. This research underpins the importance of robust analytical techniques in ensuring the purity and efficacy of pharmaceutical compounds (Maruthi R et al., 2020).

Enhanced Acarbose Production and Impurity Reduction

Xue et al. (2013) explored the addition of validamine in the fermentation of Actinoplanes utahensis ZJB-08196 to enhance acarbose production while concurrently reducing the formation of impurity C. This study demonstrates an effective strategy for increasing the yield of acarbose and reducing undesirable impurities, potentially impacting the cost and quality of acarbose production (Xue et al., 2013).

Impurity Analysis for Drug Stability

Montazeri et al. (2018) developed a stability-indicating HPLC method for determining acarbose in pharmaceutical forms, where understanding the stability and degradation of impurities like Acarbose Impurity E is crucial for ensuring drug safety and effectiveness (Montazeri et al., 2018).

Fermentation Process Optimization

Hu Xuequn (2011) utilized ultrafiltration and nanofiltration membranes for the extraction and purification of acarbose from fermentation broth, a process that likely involves the removal of impurities such as Acarbose Impurity E. This research contributes to the development of more efficient and cost-effective manufacturing processes for acarbose (Hu Xuequn, 2011).

作用機序

特性

IUPAC Name |

(3S,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,5,6-tetrahydroxyhexan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H53NO23/c1-8-15(32-10-2-9(3-33)16(40)20(44)17(10)41)19(43)23(47)29(50-8)54-27-13(6-36)52-31(25(49)22(27)46)55-28-14(7-37)51-30(24(48)21(28)45)53-26(12(39)5-35)18(42)11(38)4-34/h2,8,10,12-37,39-49H,3-7H2,1H3/t8-,10+,12-,13-,14-,15-,16-,17+,18-,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPXIUXMJVDQJW-AXJUGWJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(=O)CO)O)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)CO)CO)O)O)N[C@H]4C=C([C@H]([C@@H]([C@H]4O)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53NO23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

807.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1220983-28-7 |

Source

|

| Record name | Acarbose impurity E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220983287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-4,6-DIDEOXY-4-(((1S,4R,5S,6S)-4,5,6-TRIHYDROXY-3-(HYDROXYMETHYL)-2-CYCLOHEXEN-1-YL)AMINO)-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-D-FRUCTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R59T36P3BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。